5-Chloro-6-hydroxynicotinic acid
Overview
Description
5-Chloro-6-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 . It has a molecular weight of 173.554 .
Synthesis Analysis
5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . The synthesis of this compound involves various steps and conditions, including the use of phosphorus pentachloride .Molecular Structure Analysis
The empirical formula of 5-Chloro-6-hydroxynicotinic acid is C6H4ClNO3 . The SMILES string representation of its structure is OC(=O)c1cnc(O)c(Cl)c1 .Chemical Reactions Analysis
5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . This reaction is part of the synthesis process of this compound .Physical And Chemical Properties Analysis
5-Chloro-6-hydroxynicotinic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 437.3±45.0 °C at 760 mmHg and a melting point of ≥300 °C (lit.) . Its exact mass is 172.987976 .Scientific Research Applications
Degradation and Bacterial Utilization
- Biodegradation Pathways: Mycobacterium species can utilize 5-chloro-6-hydroxynicotinic acid as a sole carbon and energy source. They convert it to 5-chloro-2,6-dihydroxynicotinic acid as part of the degradation pathway. Chloride is released during this process, suggesting potential applications in bioremediation of chlorinated organic compounds (Tibbles, Müller, & Lingens, 1989).
Chemical Synthesis and Structural Studies
- Triphenyltin Compound Synthesis: A study demonstrated the synthesis of a triphenyltin compound using 5-chloro-6-hydroxynicotinic acid, which exhibits high antitumor activity. The compound forms a one-dimensional linear polymer and has potential applications in medicinal chemistry (Gao, Zhang, & Sha, 2021).
- Structure of Triorganotin Esters: The creation and analysis of triorganotin esters of 5-chloro-6-hydroxynicotinic acid were detailed in another research. These compounds were characterized by X-ray diffraction, showing a trigonal bipyramidal structure. Such studies contribute to our understanding of molecular structures in organometallic chemistry (Hong Gao, 2012).
Enzymatic and Biochemical Research
- Enzymatic Synthesis Applications: An enzyme from Pseudomonas fluorescens, 6-hydroxynicotinate 3-monooxygenase, was found to catalyze the synthesis of 2,5-dihydroxypyridine from 6-hydroxynicotinic acid. This compound is a precursor for the chemical synthesis of 5-aminolevulinic acid, which has applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).
Crystallography and Physical Chemistry
- Structural Analysis via Spectroscopy: The gas-phase structure of deprotonated 6-hydroxynicotinic acid was investigated using infrared multiple-photon dissociation spectroscopy. This research provides insights into the tautomerization of N-heterocyclic compounds, important in physical chemistry and materials science (van Stipdonk et al., 2014).
Safety And Hazards
The safety information for 5-Chloro-6-hydroxynicotinic acid indicates that it is an irritant . The hazard statements include H315-H319 , which refer to causing skin irritation and serious eye irritation, respectively .
Relevant Papers There are several relevant papers on 5-Chloro-6-hydroxynicotinic acid. One discusses the pH-dependent crystallization of hydroxynicotinic acids in aqueous media . Another paper discusses the energetics and structure of hydroxynicotinic acids .
properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344795 | |
Record name | 5-Chloro-6-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-hydroxynicotinic acid | |
CAS RN |
54127-63-8 | |
Record name | 5-Chloro-6-hydroxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-hydroxynicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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